molecular formula C9H10BFO4 B033262 4-Ethoxycarbonyl-3-fluorophenylboronic acid CAS No. 874288-38-7

4-Ethoxycarbonyl-3-fluorophenylboronic acid

Cat. No. B033262
M. Wt: 211.98 g/mol
InChI Key: CXSPPZZTTSHTMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Ethoxycarbonyl-3-fluorophenylboronic acid involves multiple steps, including esterification, etherification, and selective hydrolysis. For example, one method involves starting from 4-methylsalicylic acid, undergoing simultaneous esterification and etherification, followed by carboxylation and selective hydrolysis to achieve a related compound with an overall yield of 58% (W. Mi, 2006). Another approach involves the synthesis of 2-ethoxy-3-pyridylboronic acid, demonstrating the versatility of ethoxy and fluorophenylboronic acid derivatives in cross-coupling reactions (A. Thompson et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds reveals interesting intramolecular and intermolecular interactions. For instance, X-ray crystallography studies on 2-ethoxy-3-pyridylboronic acid reveal intramolecular O–H⋯O bonds and intermolecular O–H⋯N bonds, highlighting the importance of these interactions in the stability of the crystal structure (A. Thompson et al., 2005).

Chemical Reactions and Properties

Boronic acids, including those with ethoxycarbonyl and fluorophenyl groups, are key intermediates in various chemical reactions, such as Suzuki cross-coupling. These compounds exhibit significant reactivity due to their ability to form stable complexes with transition metals, facilitating the formation of carbon-carbon bonds (A. Thompson et al., 2005).

Scientific Research Applications

Catalysis and Material Synthesis

4-Ethoxycarbonyl-3-fluorophenylboronic acid plays a crucial role in the synthesis of chiral materials and catalysis. Its derivative, (S)-6-(3-fluoro-4-(methoxycarbonyl)phenyl)-1,1′-bis-2-naphthol, was used in Suzuki C−C coupling reactions and immobilized onto multiwalled carbon nanotubes, demonstrating its utility in creating hybrid materials with preserved chemical and electronic integrity of chiral ligands. This application is significant for catalytic processes, albeit with observations of lower enantioselectivities in certain reactions, suggesting complex interactions with the support surface or competitive reactions on the carbon surface (Monteiro et al., 2015).

Fluorescence Quenching Studies

In fluorescence quenching studies, derivatives of 4-ethoxycarbonyl-3-fluorophenylboronic acid, such as 4-fluoro-2-methoxyphenyl boronic acid, have been investigated for their quenching mechanisms using Stern-Volmer kinetics. These studies reveal insights into the static quenching mechanism and the influence of solvent interactions, contributing to our understanding of the photophysical behaviors of boronic acid derivatives in different environments (Geethanjali et al., 2015).

Surface Adsorption Mechanisms

The impact of substituent type and position on the adsorption mechanism of phenylboronic acids, including 3-fluorophenylboronic acid derivatives, has been explored using spectroscopic techniques like FT-IR, FT-Raman, and SERS. These studies are pivotal in understanding how these compounds interact with surfaces, particularly in the context of silver nanoparticles, providing valuable information for the development of sensors and other surface-based applications (Piergies et al., 2013).

Glucose Sensing and Diabetes Management

The utility of 4-ethoxycarbonyl-3-fluorophenylboronic acid derivatives in glucose sensing and diabetes management has been demonstrated through the synthesis of novel materials for enzyme-free glucose sensing at physiological conditions. This application highlights the potential of such compounds in developing non-enzymatic sensors for monitoring glucose levels, a crucial aspect of diabetes management (Bao et al., 2021).

Antibacterial Applications

Chitosan complexes substituted with 4-ethoxycarbonyl-3-fluorophenylboronic acid have shown significant antibacterial activity, indicating their potential for biomedical applications, particularly in developing antimicrobial materials and coatings. This research opens avenues for the use of boronic acid derivatives in combating microbial resistance and enhancing the antimicrobial properties of biomaterials (Srivastava et al., 2011).

Safety And Hazards

4-Ethoxycarbonyl-3-fluorophenylboronic acid can cause skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

(4-ethoxycarbonyl-3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BFO4/c1-2-15-9(12)7-4-3-6(10(13)14)5-8(7)11/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSPPZZTTSHTMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376838
Record name [4-(Ethoxycarbonyl)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxycarbonyl-3-fluorophenylboronic acid

CAS RN

874288-38-7
Record name [4-(Ethoxycarbonyl)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Ethoxycarbonyl)-3-fluorophenylboronic Acid (contains varying amounts of Anhydride)
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